molecular formula C19H21N3O2 B2589459 (E)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2035022-92-3

(E)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2589459
CAS No.: 2035022-92-3
M. Wt: 323.396
InChI Key: BLHZVXURJKUMEK-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one features a cinnamoyl backbone (prop-2-en-1-one) substituted with a piperidinyl group linked to a 2-methylpyrimidine moiety. This structural framework is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial effects, as observed in related compounds .

Properties

IUPAC Name

(E)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-15-20-12-11-18(21-15)24-17-8-5-13-22(14-17)19(23)10-9-16-6-3-2-4-7-16/h2-4,6-7,9-12,17H,5,8,13-14H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHZVXURJKUMEK-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyrimidine Moiety: The pyrimidine group is introduced via a nucleophilic substitution reaction, where the piperidine nitrogen attacks a suitable pyrimidine derivative.

    Formation of the Phenylprop-2-en-1-one Group: This group is often synthesized through a Claisen-Schmidt condensation reaction between an aromatic aldehyde and an acetophenone derivative.

    Final Coupling: The final step involves coupling the previously synthesized intermediates under specific conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
(E)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one Piperidinyl-2-methylpyrimidine, phenyl ~353.4 (estimated) Potential kinase inhibition (inferred from pyrimidine moiety)
(E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one Benzoyl-pyrrole, phenyl ~357.4 Synthetic intermediate; no explicit activity reported
(E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one Methoxyphenyl, piperidinyl-phenyl ~348.4 Crystalline structure resolved (chair conformation of piperidine)
(E)-3-[4-(Diphenylamino)phenyl]-1-(pyridin-2-yl)prop-2-en-1-one Diphenylamino-phenyl, pyridinyl ~376.4 Fluorescence properties (potential optoelectronic applications)
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one Bis(4-methoxyphenyl)methyl-piperazine, 4-methylphenyl ~486.6 Antimicrobial/anticancer activities (cinnamoyl derivatives)
Key Observations:

Piperidine/Piperazine Substituents: The target compound’s 2-methylpyrimidine-piperidine group may enhance binding to kinase ATP pockets, similar to EGFR inhibitors like gefitinib . Piperidine rings often adopt chair conformations in crystalline states, as seen in , which could influence molecular packing and solubility .

Aromatic Systems: Pyrimidine (target compound) and pyridine () moieties contribute to π-π stacking interactions in target binding, whereas diphenylamino groups () enable charge-transfer transitions for fluorescence . Methoxy groups () enhance solubility but may reduce membrane permeability compared to hydrophobic methyl groups .

The absence of a pyrrole ring (cf. ) in the target compound may reduce off-target interactions, as heterocycles like pyrrole are associated with diverse receptor affinities .

Biological Activity

(E)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one, a compound characterized by its unique structural features, has been the subject of extensive research due to its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The compound features a quinazolinone core , a piperidine moiety , and a 2-methylpyrimidine group . These components contribute to its pharmacological properties:

Structural ComponentDescription
Quinazolinone RingBicyclic structure known for diverse pharmacological effects.
Piperidine MoietyEnhances solubility and receptor binding.
2-MethylpyrimidineInfluences pharmacokinetics and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain kinases or enzymes, disrupting signal transduction pathways crucial in various diseases.
  • Receptor Binding : It can bind to specific receptors, altering their activity and leading to downstream therapeutic effects.

Therapeutic Applications

Research indicates that this compound exhibits potential in several therapeutic areas:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through enzyme inhibition and receptor modulation.
  • Anti-inflammatory Properties : Its ability to interact with inflammatory pathways suggests potential use as an anti-inflammatory agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential of this compound:

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of similar quinazolinone derivatives against various cancer cell lines using MTT assays. The results indicated significant inhibitory activity, with IC50 values demonstrating effectiveness comparable to established anticancer drugs .

Study 2: Anti-inflammatory Effects

Research on related compounds showed that they could inhibit COX enzymes, which play a critical role in inflammation. Molecular docking studies suggested strong binding affinities for these compounds, indicating their potential as anti-inflammatory agents .

Study 3: Molecular Docking Studies

Molecular docking simulations have provided insights into the binding modes of this compound with target proteins. These studies revealed that the compound could effectively interact with active sites of key enzymes involved in disease pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-(3-(3-(2-methylpyrimidin))quinazolinoneLacks piperidine moietyModerate anticancer activity
2-MethylquinazolinoneLacks pyrimidine groupLimited receptor binding
Pyrimidinyl-piperidinyl derivativesSimilar piperidine structureDiverse chemical behaviors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.